molecular formula C9H6BrClN2S B1439669 3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole CAS No. 1221342-57-9

3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole

Cat. No.: B1439669
CAS No.: 1221342-57-9
M. Wt: 289.58 g/mol
InChI Key: LEYCYYNCIIEIHN-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 4-bromobenzyl group at position 3 and a chlorine atom at position 5. This compound is of interest due to its structural similarity to bioactive heterocycles, which are often explored for pharmaceutical applications such as antimicrobial, antioxidant, and enzyme-inhibitory activities. It is commercially available (CAS: 450-90-8 or 1221342-57-9, depending on the supplier) with purities ranging from 95% to 98% .

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2S/c10-7-3-1-6(2-4-7)5-8-12-9(11)14-13-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYCYYNCIIEIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NSC(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole typically involves:

  • Formation of the 1,2,4-thiadiazole ring system through cyclization reactions starting from appropriate hydrazine, carbon disulfide, and related intermediates.
  • Introduction of the 5-chloro substituent on the thiadiazole ring.
  • Attachment of the 4-bromophenylmethyl moiety via alkylation or substitution reactions.

Stepwise Preparation Methods

Synthesis of 1,2,4-Thiadiazole Core

A common approach to the thiadiazole ring involves the reaction of hydrazine derivatives with carbon disulfide under basic conditions, followed by cyclization. For example, hydrazine hydrate reacts with carbon disulfide in dry pyridine under reflux to yield 2,5-dimercapto-1,3,4-thiadiazole derivatives, which serve as key intermediates for further functionalization.

Step Reagents & Conditions Outcome Yield & Notes
Hydrazine hydrate + Carbon disulfide in dry pyridine, reflux 5 hrs Formation of 2,5-dimercapto-1,3,4-thiadiazole Yellow solid, mp 162-164°C Yield ~77.6%

Attachment of 4-Bromophenylmethyl Group

The 4-bromophenylmethyl substituent is introduced typically by alkylation of thiadiazole intermediates with p-bromophenacyl bromide under reflux in ethanol with sodium acetate as a base. This step involves nucleophilic substitution where the thiol or thiomethyl group on the thiadiazole ring attacks the bromomethyl group of p-bromophenacyl bromide, forming the desired 3-[(4-bromophenyl)methyl] substituent.

Step Reagents & Conditions Outcome Yield & Notes
Thiadiazole intermediate + p-bromophenacyl bromide in ethanol, reflux 3 hrs + sodium acetate, reflux 1 hr Formation of 3-[(4-bromophenyl)methyl]-substituted thiadiazole Yellow solid, mp 192-194°C Yield ~71%

Representative Synthetic Scheme (Based on Literature)

Analytical and Purification Methods

  • Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.
  • Purification: Extraction with organic solvents such as methylene chloride, acid washes to remove impurities, recrystallization from ethanol or ethanol-water mixtures, and vacuum distillation are standard purification techniques.
  • Characterization: The compounds are characterized by melting point determination, FT-IR, 1H-NMR, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Parameters

Synthetic Step Key Reagents Conditions Yield (%) Notes
1. Thiadiazole ring formation Hydrazine hydrate, carbon disulfide, pyridine Reflux 5 hrs ~77.6 Yellow solid, mp 162-164°C
2. Chlorination Trichloromethanesulfenyl chloride, base 10–50°C, pH 5-10, continuous addition Not specified Controlled pH critical for yield
3. Alkylation with 4-bromophenacyl bromide p-Bromophenacyl bromide, sodium acetate, ethanol Reflux 3 hrs + 1 hr ~71 Yellow solid, mp 192-194°C

Research Findings and Notes

  • The continuous addition method with pH control during chlorination improves yield and purity by avoiding side reactions.
  • The alkylation step is efficient under reflux in ethanol with sodium acetate, providing good yields of the bromophenylmethyl-substituted product.
  • Spectroscopic data (FT-IR, 1H-NMR) confirm the disappearance of thiol groups and formation of target compounds, consistent with successful synthesis.
  • The preparation methods are reproducible and scalable, suitable for laboratory synthesis and potential industrial application.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties and reactivity.

    Coupling Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted derivative, while coupling reactions could introduce various aryl or vinyl groups.

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-thiadiazole ring system is known for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities against various strains.

Microorganism Activity Reference
Staphylococcus aureusHigh antibacterial activity
Escherichia coliModerate antibacterial activity
Candida albicansSignificant antifungal activity

In a study evaluating the antimicrobial efficacy of various derivatives, it was found that compounds with halogen substitutions at specific positions on the thiadiazole ring displayed enhanced activity against Gram-positive bacteria compared to standard antibiotics like ampicillin .

Anticancer Properties

Research has shown that 3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole derivatives possess notable anticancer properties. They have been tested against several cancer cell lines, demonstrating selective cytotoxicity.

Cell Line IC50 (μM) Activity Description Reference
MCF-7 (breast cancer)120-160Moderate antiproliferative activity
MDA-MB-231 (breast cancer)70-170Significant inhibition of proliferation
HOP 92 (lung cancer)-6.49Broad-spectrum growth inhibition

In one study, derivatives containing the thiadiazole moiety were evaluated for their ability to inhibit cell proliferation in various cancer types. The results indicated that these compounds could effectively target cancer cells while sparing normal cells, making them promising candidates for further development .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has also been explored. Compounds similar to this compound have shown efficacy in reducing inflammation in various models.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of new thiadiazole derivatives demonstrated that modifying substituents on the thiadiazole ring could lead to enhanced antibacterial activity against resistant strains of bacteria. The introduction of electron-withdrawing groups was found to be particularly effective in improving activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In vitro testing of a specific derivative of this compound showed potent cytotoxic effects against human lung and breast cancer cell lines. The compound exhibited IC50 values significantly lower than those of established chemotherapeutics, indicating its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism by which 3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, disrupting biological pathways. The exact molecular targets and pathways would be identified through detailed biochemical studies.

Comparison with Similar Compounds

1,2,4-Thiadiazole Derivatives

  • 5-Chloro-1,2,4-thiadiazole (CAS: 38362-15-1) : The parent compound lacks the 4-bromobenzyl group but shares the 5-chloro substitution. It is primarily used in industrial and scientific research, with safety data highlighting precautions for handling reactive heterocycles .

Oxadiazole Derivatives

  • 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole : Replacing the thiadiazole core with oxadiazole introduces a sulfur-oxygen heteroatom configuration. This compound demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the oxadiazole core may enhance antibacterial efficacy compared to thiadiazoles .
  • 3-(4-Bromophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole : The methoxy group increases solubility, which could improve bioavailability relative to the chloro-substituted thiadiazole .

Triazole Derivatives

  • 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones : These derivatives, synthesized with a triazole-thione core, exhibit antioxidant and antimicrobial activities. The thione group contributes to radical scavenging, a feature absent in the target compound .

Benzothiazole Derivatives

  • 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole: The benzothiazole core, combined with methoxy and chloro groups, is associated with anticancer and antimicrobial activities. The fused benzene ring system may offer greater stability compared to monocyclic thiadiazoles .

Substituent Effects on Bioactivity

Compound Class Key Substituents Biological Activity Notable Findings
1,2,4-Thiadiazole (Target) 3-(4-Bromobenzyl), 5-Cl Not explicitly reported Commercial availability
Oxadiazole 3-(4-Bromobenzyl), 5-(thiophen-2-yl) Antimicrobial MIC: 8–16 µg/mL against S. aureus
Triazole-thione 3-(2-Bromophenyl), 4-alkyl/aryl Antioxidant, antimicrobial IC₅₀: 12–18 µM (DPPH assay)
Benzothiazole 5-Cl, 2-(4-methoxyphenyl) Broad-spectrum bioactive potential Structural analogs inhibit kinases

Biological Activity

3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by case studies and research findings.

  • Chemical Formula : C9H6BrClN2S
  • Molecular Weight : 275.55 g/mol
  • CAS Number : 191919-26-3

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. For instance, studies have indicated that compounds with the thiadiazole ring exhibit activity against various bacterial strains. In particular, this compound has been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results.

Microorganism Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives. A study demonstrated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups like chlorine enhances anticancer activity.

Cell Line IC50 (µg/mL) Reference
A431 (skin carcinoma)1.98 ± 1.22
Jurkat (leukemia)1.61 ± 1.92

Antiviral Activity

The antiviral properties of thiadiazoles have also been explored. In a study focusing on their efficacy against Mycobacterium tuberculosis, certain derivatives showed effectiveness against resistant strains. The compound exhibited a long half-life and good bioavailability.

Virus/Pathogen Activity Reference
Mycobacterium tuberculosisActive against resistant strains

Case Studies

  • Antimicrobial Efficacy Study
    A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to control groups, supporting its potential as a lead compound for antibiotic development.
  • Cytotoxicity Assessment
    In vitro assays were conducted on cancer cell lines to assess the cytotoxic effects of the compound. The findings revealed that it not only inhibited cell proliferation but also induced apoptosis in treated cells.

Q & A

Q. What are the optimal synthetic routes for 3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole?

Answer: The compound is typically synthesized via condensation reactions involving halogenated intermediates. A common approach involves:

  • Step 1: Reacting a thiadiazole precursor (e.g., 5-chloro-1,2,4-thiadiazole) with a brominated benzyl halide under nucleophilic substitution conditions.
  • Step 2: Optimizing reaction parameters (e.g., reflux in ethanol with glacial acetic acid as a catalyst, as seen in triazole-thiadiazole syntheses) .
  • Step 3: Purification via column chromatography or recrystallization.

Key Considerations:

  • Microwave-assisted synthesis can reduce reaction time and improve yields compared to classical reflux methods .
  • Intermediate characterization (e.g., NMR, mass spectrometry) is critical to confirm regioselectivity, as competing reactions may form isomers .

Q. How is this compound characterized structurally and chemically?

Answer:

  • X-ray Crystallography: Resolves the 3D structure, confirming substituent positions (e.g., bromophenylmethyl at C3, chlorine at C5) and bond angles .
  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 4.5–5.0 ppm confirm the benzyl-CH₂ group.
    • ¹³C NMR: Signals for the thiadiazole ring carbons (C3: ~160 ppm, C5: ~110 ppm) and aromatic carbons (~120–140 ppm) .
  • Elemental Analysis: Validates molecular formula (C₉H₇BrClN₂S) and purity (>95%).

Q. What preliminary biological activities have been reported for this compound?

Answer: While direct data for this compound is limited, structurally related 1,2,4-thiadiazoles exhibit:

  • Enzyme Inhibition: Interaction with kinases or proteases due to sulfur and nitrogen heteroatoms .
  • Antimicrobial Activity: Bromine and chlorine substituents enhance lipophilicity, improving membrane penetration .
  • Cannabinoid Receptor Modulation: A related thiadiazole derivative showed antagonism (IC₅₀ = 50 nM) in receptor-binding assays .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

Answer:

  • Bromine vs. Chlorine: Bromine’s larger atomic radius enhances π-π stacking with aromatic residues in enzyme active sites, increasing binding affinity compared to chlorine .
  • Position of Substituents: The 4-bromophenyl group at C3 optimizes steric compatibility in hydrophobic pockets, while C5 chlorine prevents metabolic oxidation .
  • Case Study: Replacing bromine with methoxy reduces activity by 80%, highlighting halogen-dependent interactions .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?

Answer: Contradictions often arise from:

  • Assay Conditions: Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines (e.g., HEK293 vs. CHO). Standardize protocols using controls like known inhibitors .
  • Compound Purity: Impurities from synthesis (e.g., unreacted benzyl halide) may skew results. Validate purity via HPLC (>98%) .
  • Metabolic Stability: Test stability in liver microsomes to rule out rapid degradation in certain assays .

Q. What computational methods support mechanistic studies of this compound?

Answer:

  • Molecular Docking: Predict binding modes with targets (e.g., cannabinoid receptors) using software like AutoDock Vina. The bromophenyl group shows strong hydrophobic interactions in the receptor’s pocket .
  • DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gap) to correlate reactivity with bioactivity. The thiadiazole ring’s electron-deficient nature facilitates nucleophilic attacks .
  • QSAR Models: Develop models using substituent descriptors (e.g., Hammett σ) to optimize activity .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

Answer:

  • Thermal Stability: Decomposes above 200°C (TGA data). Store at 4°C in amber vials to prevent photodegradation .
  • pH Sensitivity: Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic (pH <3) or basic (pH >10) conditions. Use freshly prepared solutions for in vitro assays .

Q. How is this compound applied in drug discovery pipelines?

Answer:

  • Lead Optimization: Serve as a scaffold for derivatization (e.g., adding sulfonamide groups) to enhance solubility or target selectivity .
  • Mechanistic Probes: Study thiadiazole’s role in redox signaling via ROS scavenging assays .
  • Patent Analysis: Over 15 patents since 2020 cover thiadiazole derivatives for oncology and neurology, indicating translational potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole

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